![molecular formula C21H22ClN3O2S2 B2683477 4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 1705841-70-8](/img/structure/B2683477.png)
4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . Further, the obtained intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides was treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antiviral Activity
Sulfonamide derivatives, including those based on piperidine and thiazole moieties, have been extensively studied for their antimicrobial and antiviral properties. For instance, the synthesis of new heterocycles based on sulfonamide has shown promising antimicrobial activity. These compounds, through various synthetic pathways, yield derivatives that exhibit significant activity against a range of bacterial and fungal pathogens, highlighting their potential as therapeutic agents in treating infections (El‐Emary, Al-muaikel, & Moustafa, 2002; Chen et al., 2010). These findings support the exploration of sulfonamide derivatives for developing new antimicrobial and antiviral medications.
Anticancer Activity
The exploration of sulfonamide derivatives in the treatment of cancer has unveiled compounds with notable anticancer properties. Various synthesized sulfonamide derivatives have been evaluated for their anticancer activity, particularly against breast cancer cell lines. Some compounds have shown to inhibit cancer cell growth effectively, indicating their potential as anticancer agents (Farag et al., 2012; Al-Said et al., 2011). These studies highlight the therapeutic potential of sulfonamide derivatives in oncology.
Anticonvulsant Agents
Research into the synthesis of heterocyclic compounds containing a sulfonamide moiety has also pointed to their potential use as anticonvulsant agents. Certain derivatives have been synthesized and evaluated for their efficacy in preventing seizures, with some compounds offering significant protection against convulsion-induced models. This suggests the viability of these compounds as anticonvulsant agents, opening avenues for further research into their use in treating epilepsy and related disorders (Farag et al., 2012).
Carbonic Anhydrase Inhibitors
The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Studies have shown that novel sulfonamide derivatives act as potent inhibitors of carbonic anhydrase isozymes, suggesting their potential application in treating conditions where modulation of enzyme activity is beneficial, such as in glaucoma or diuretic therapies (Turkmen et al., 2005).
Corrosion Inhibition
Interestingly, certain sulfonamide derivatives have been evaluated for their role in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. This application is crucial in industrial processes, where corrosion resistance can significantly impact the longevity and safety of metal structures and components (Sappani & Karthikeyan, 2014).
Mechanism of Action
Target of action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds target a variety of biological systems, depending on their specific structures and functional groups.
Mode of action
The mode of action of a thiazole or biphenyl compound would depend on its specific structure and the biological system it targets. For example, some thiazole compounds act as inhibitors of certain enzymes, blocking their activity and leading to changes in cellular function .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific pathways affected would depend on the compound’s structure and target.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Thiazole compounds, for example, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could affect their bioavailability and distribution in the body.
Result of action
The molecular and cellular effects of a thiazole or biphenyl compound would depend on its specific structure and the biological system it targets. For example, some thiazole compounds have been found to have cytotoxic activity, meaning they can kill cells .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the solubility of thiazole compounds in different solvents could affect their distribution and action in the body .
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c22-19-8-6-17(7-9-19)18-4-1-5-20(13-18)29(26,27)24-14-16-3-2-11-25(15-16)21-23-10-12-28-21/h1,4-10,12-13,16,24H,2-3,11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEDTKSVRBUNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

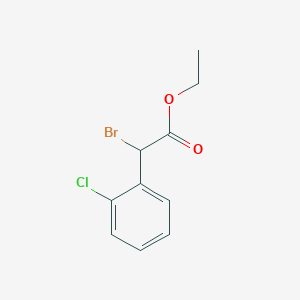
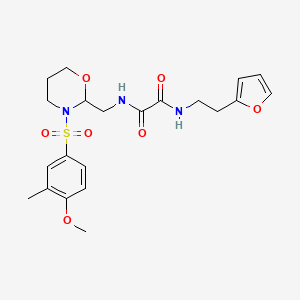
![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)
![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)
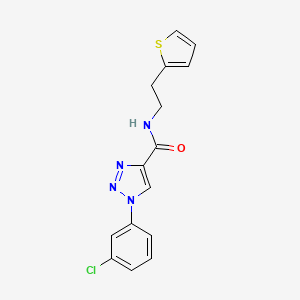

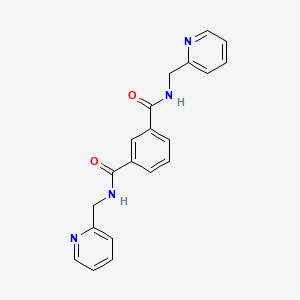
![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2683410.png)
![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)
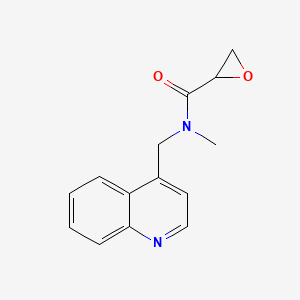
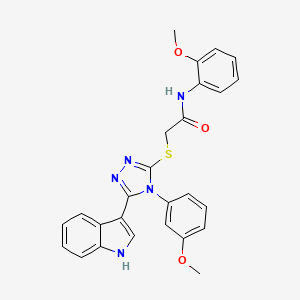
![6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2683415.png)
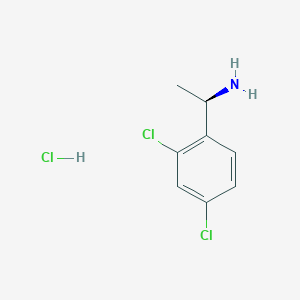
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2683417.png)